molecular formula C26H23ClN2O4 B7706521 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide

3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide

Cat. No.: B7706521
M. Wt: 462.9 g/mol
InChI Key: VICLJVBMLIAJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy and Hydroxy Groups: The quinoline derivative is then functionalized with methoxy and hydroxy groups through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chlorobenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Coupling of the Quinoline and Benzamide Derivatives: Finally, the quinoline derivative is coupled with the benzamide core using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may target specific enzymes or receptors in the body, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide: Lacks the methoxy group on the quinoline ring.

Uniqueness

The presence of both the ethoxy group on the phenyl ring and the methoxy group on the quinoline ring in 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide makes it unique. These functional groups may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c1-3-33-22-9-7-21(8-10-22)29(26(31)17-5-4-6-20(27)14-17)16-19-13-18-15-23(32-2)11-12-24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICLJVBMLIAJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.